molecular formula C10H16N2O3 B12443314 [(2,4,6-Trimethoxyphenyl)methyl]hydrazine CAS No. 887595-30-4

[(2,4,6-Trimethoxyphenyl)methyl]hydrazine

Cat. No.: B12443314
CAS No.: 887595-30-4
M. Wt: 212.25 g/mol
InChI Key: LSTYBIPOHXDWNU-UHFFFAOYSA-N
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Description

[(2,4,6-Trimethoxyphenyl)methyl]hydrazine (CAS: 887595-30-4, molecular formula: C₁₀H₁₆N₂O₃) is a hydrazine derivative featuring a 2,4,6-trimethoxybenzyl group attached to a hydrazine moiety. The compound is characterized by its electron-rich aromatic ring due to the three methoxy (-OCH₃) substituents, which confer unique electronic and steric properties.

Properties

CAS No.

887595-30-4

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

(2,4,6-trimethoxyphenyl)methylhydrazine

InChI

InChI=1S/C10H16N2O3/c1-13-7-4-9(14-2)8(6-12-11)10(5-7)15-3/h4-5,12H,6,11H2,1-3H3

InChI Key

LSTYBIPOHXDWNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine typically involves the reaction of 2,4,6-trimethoxybenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

[ \text{C}_9\text{H}_11\text{ClO}_3 + \text{N}_2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{16}\text{N}_2\text{O}_3 + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods

While specific industrial production methods for [(2,4,6-Trimethoxyphenyl)methyl]hydrazine are not well-documented, the process would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a highly reactive and toxic compound.

Chemical Reactions Analysis

Types of Reactions

[(2,4,6-Trimethoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of azo compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,4,6-Trimethoxyphenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine moiety. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers: 2,4,5- vs. 2,4,6-Trimethoxy Substitution

[(2,4,5-Trimethoxyphenyl)methyl]hydrazine (CAS: 887595-27-9, C₁₀H₁₆N₂O₃) is a positional isomer of the target compound. This difference may influence pharmacokinetic properties, such as membrane permeability or metabolic stability .

Hydrazones with Electron-Withdrawing Groups

Compounds like 1-(4-(3-nitrophenyl)thiazol-2-yl)-2-(pyridinylmethylene)hydrazine () incorporate electron-withdrawing nitro (-NO₂) groups, which contrast with the electron-donating methoxy groups in the target compound. Such substitutions reduce electron density on the aromatic ring, affecting redox behavior and interactions with biological targets (e.g., selective hMAO-B inhibition in ) .

Halogen-Substituted Hydrazines

[(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine] (CAS: 849035-85-4, ) and [2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine () feature halogen substituents. Chlorine and trifluoromethyl groups introduce steric bulk and lipophilicity, enhancing binding to hydrophobic enzyme pockets. These compounds may exhibit distinct bioactivity profiles compared to methoxy-rich analogs .

Antifungal and Antimicrobial Potential

Hydrazones derived from 3,4,5-trimethoxybenzylidene groups, such as 1-(o-tolyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine (), demonstrate antifungal activity. The methoxy groups likely enhance membrane penetration, while the hydrazine moiety facilitates hydrogen bonding with fungal targets .

Antioxidant and Enzyme Inhibition

In , nitrophenyl-thiazolylhydrazines act as antioxidants and selective hMAO-B inhibitors. The target compound’s methoxy groups could similarly modulate antioxidant capacity via radical scavenging, though direct comparisons require further study .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents Key Properties/Activities References
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine 887595-30-4 C₁₀H₁₆N₂O₃ 2,4,6-OCH₃ Derivatization, potential bioactivity
[(2,4,5-Trimethoxyphenyl)methyl]hydrazine 887595-27-9 C₁₀H₁₆N₂O₃ 2,4,5-OCH₃ Altered solubility, synthesis challenges
1-(3-Nitrophenyl)thiazol-2-yl-hydrazine - C₁₀H₈N₄O₂S 3-NO₂, thiazole hMAO-B inhibition, antioxidant
[2-Chloro-4-(methylsulfonyl)phenyl]hydrazine 849035-85-4 C₈H₉ClN₂O₂S Cl, SO₂CH₃ Lipophilic, enzyme interaction

Biological Activity

[(2,4,6-Trimethoxyphenyl)methyl]hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article synthesizes current research findings on the biological activity of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound [(2,4,6-Trimethoxyphenyl)methyl]hydrazine features a trimethoxyphenyl group attached to a hydrazine moiety. Its structural formula can be represented as follows:

C12H18N2O3\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_3

Antifungal Activity

Hydrazones have also been reported to possess antifungal activity. In particular, derivatives with electron-donating groups have been associated with enhanced biological activity against fungal pathogens . The trimethoxy substitution in [(2,4,6-Trimethoxyphenyl)methyl]hydrazine may contribute to its potential antifungal effects.

Anticancer Properties

Hydrazines are being explored for their anticancer potential due to their ability to interact with cellular targets involved in tumor progression. Some studies indicate that hydrazone derivatives can induce apoptosis in cancer cells . Although direct studies on [(2,4,6-Trimethoxyphenyl)methyl]hydrazine's anticancer activity are not extensively documented, the promising results from related compounds warrant further investigation.

The biological activities of hydrazine derivatives like [(2,4,6-Trimethoxyphenyl)methyl]hydrazine may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many hydrazines act as enzyme inhibitors which can disrupt metabolic pathways in pathogens.
  • Interference with Nucleic Acid Synthesis : Some compounds may inhibit DNA or RNA synthesis in microbial cells.
  • Induction of Oxidative Stress : Hydrazines can generate reactive oxygen species (ROS), leading to cellular damage in pathogens.

Case Studies and Research Findings

StudyFindings
Suman Bala et al. (2011)Reported high antimicrobial activity of hydrazone derivatives against Staphylococcus aureus and Pseudomonas aeruginosa .
Luisa Savini et al. (2011)Evaluated new α-(N)-heterocyclic hydrazones showing significant anticancer and antimicrobial activity .
Balasubramanian Narasimhan et al. (2011)Synthesized various hydrazone derivatives with promising antibacterial properties .

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